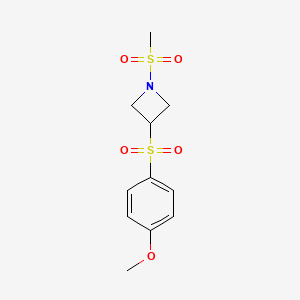

1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine

Description

1-Methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine is a four-membered azetidine heterocycle functionalized with two distinct sulfonyl groups: a methanesulfonyl (CH₃SO₂–) and a 4-methoxybenzenesulfonyl (4-MeOPhSO₂–) moiety. This dual substitution imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-1-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S2/c1-17-9-3-5-10(6-4-9)19(15,16)11-7-12(8-11)18(2,13)14/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSLULPMDSTEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methoxybenzenesulfonyl chloride+azetidinetriethylaminethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the potential of this compound as an anticancer agent. The sulfonamide moieties in its structure are known to enhance cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effectiveness against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116). Results indicated an IC50 value of approximately 0.126 µM for MCF-7 cells, demonstrating potent anticancer activity.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.126 | High |

| HCT-116 | 0.150 | Moderate |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease.

- Research Findings : It was found that derivatives of this compound exhibited significant inhibition of AChE, with IC50 values ranging from 45 to 65 µM across various derivatives.

| Compound Derivative | IC50 (µM) | Enzyme Target |

|---|---|---|

| Derivative A | 45 | Acetylcholinesterase |

| Derivative B | 60 | Acetylcholinesterase |

Antimicrobial Activity

The antimicrobial properties of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine have also been explored. Studies indicate that it exhibits significant activity against common pathogens.

- Case Study : A series of experiments assessed the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.30 |

Safety Profile

Toxicity studies have indicated that the compound exhibits a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This aspect is critical for its potential development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine with related azetidine derivatives:

Key Observations :

Reactivity and Electronic Effects

Quantum-chemical studies on azetidine derivatives reveal that electron-withdrawing groups (e.g., sulfonyl) lower the energy barrier for ring-opening reactions via redox processes . For the target compound:

- Oxidation : The electron-deficient azetidine ring may undergo facilitated ring-opening upon oxidation, similar to cis-azetidine isomers in DNA repair models .

- Reduction : One-electron reduction could destabilize the ring, a behavior observed in azetidines with electron-withdrawing substituents .

In contrast, azetidines with electron-donating groups (e.g., –NH₂ in ) exhibit higher ring stability but lower redox activity.

Biological Activity

1-Methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine is a sulfonamide compound with potential biological applications, particularly in the field of medicinal chemistry. This article details its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H13NO4S3

- Molecular Weight : 313.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been shown to inhibit key enzymes involved in metabolic pathways, particularly those linked to inflammation and cancer progression.

- Neuroprotective Effects : Research indicates that compounds with similar structures may prevent neurodegeneration by inhibiting the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's disease.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Case Studies

-

Neuroprotective Study :

A study demonstrated that a related sulfonamide compound significantly reduced the aggregation of alpha-synuclein in vitro. This suggests that this compound may possess similar properties, potentially offering neuroprotective benefits against neurodegenerative diseases. -

Antimicrobial Efficacy :

In another investigation, the compound was tested against various bacterial strains. Results indicated notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings

Recent research has focused on the synthesis and evaluation of sulfonamide derivatives for their biological activities. The following findings highlight the relevance of this compound:

- Synthesis Optimization : Methods for synthesizing this compound have been refined to improve yield and purity, utilizing copper-catalyzed reactions which enhance the formation of desired sulfonamide structures .

- Biological Assays : Various assays have confirmed its potential as an anti-inflammatory agent and its ability to modulate pathways involved in cell proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine, and how can experimental parameters be optimized?

- Methodology : Use a factorial design approach to test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (three variables at two levels) can identify critical parameters . Coupled with HPLC purity analysis (as described in for sulfonamide derivatives), reaction yields and byproduct profiles can be quantified .

- Data Contradiction Analysis : If conflicting yield results arise (e.g., low yields in polar solvents despite theoretical predictions), consider side reactions like sulfonyl group hydrolysis. Validate via LC-MS or NMR to detect intermediates .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm azetidine ring geometry and sulfonyl group positions. Compare with computational predictions (e.g., density functional theory for chemical shifts) .

- HPLC : Employ a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) for purity analysis, as validated in for structurally similar sulfonamides .

- Table 1 : Key Characterization Parameters

| Technique | Parameters | Critical Observations |

|---|---|---|

| ¹H NMR | DMSO-d6, 400 MHz | δ 3.8–4.2 ppm (azetidine protons), δ 7.2–7.8 ppm (aromatic protons) |

| HPLC | C18 column, UV 254 nm | Retention time ~8.2 min, purity >98% |

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Perform quantum mechanical calculations (e.g., Gaussian) to map electrostatic potential surfaces, identifying reactive sites for functionalization .

- Combine with molecular docking (AutoDock/Vina) to predict binding affinities for targets like kinases or GPCRs, leveraging sulfonamide-protein interaction databases .

Q. What strategies resolve discrepancies in reaction mechanisms proposed for sulfonamide-azetidine systems?

- Methodology :

- Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track oxygen transfer pathways during hydrolysis .

- Apply kinetic isotope effects (KIE) and Eyring plots to distinguish between concerted vs. stepwise mechanisms .

- Table 2 : Mechanistic Probes for Sulfonamide Reactivity

| Probe | Observation | Mechanism Implication |

|---|---|---|

| ¹⁸O labeling | Retention in byproducts | Nucleophilic substitution |

| Solvent KIE (D₂O vs. H₂O) | Rate decrease in D₂O | Proton transfer in rate-limiting step |

Q. How can hybrid computational-experimental frameworks accelerate reaction optimization?

- Methodology :

- Integrate high-throughput experimentation (HTE) with machine learning (e.g., Bayesian optimization) to iteratively refine reaction conditions. For example, ICReDD’s workflow in combines quantum chemical reaction path searches with automated data filtering .

- Validate via Design of Experiments (DoE) to ensure statistical robustness, as outlined in for chemical process optimization .

Theoretical and Methodological Considerations

Q. What theoretical frameworks explain the conformational stability of the azetidine ring in this compound?

- Methodology :

- Apply ring puckering analysis (Cremer-Pople parameters) via X-ray crystallography or DFT calculations .

- Compare with sulfonamide-substituted azetidine analogs (e.g., ) to assess steric and electronic effects .

Q. How do solvent and pH conditions influence the compound’s reactivity in nucleophilic environments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.